6-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-hydroxypyridine-3-carboximidamide
Description
Infrared Spectroscopy
Key IR absorptions include:
- 3180–3250 cm$$^{-1}$$ : N–H stretching of the carboximidamide group.
- 1665 cm$$^{-1}$$ : C=O stretch, slightly redshifted due to hydrogen bonding with the hydroxylamine group.
- 1590 cm$$^{-1}$$ : C=N vibrations from the pyridine and pyrazole rings.
- 1385 cm$$^{-1}$$ : Symmetric bending of methyl groups on the pyrazole.
Nuclear Magnetic Resonance
$$^1$$H NMR (DMSO-d$$_6$$):
- δ 2.25 ppm (s, 6H) : Methyl protons on pyrazole.
- δ 6.40 ppm (s, 1H) : Pyrazole C4–H.
- δ 8.15–8.45 ppm (m, 2H) : Pyridine C2–H and C5–H.
- δ 9.80 ppm (s, 1H) : Hydroxylamine proton.
$$^13$$C NMR:
Mass Spectrometry
The molecular ion peak appears at m/z 231.25 (calculated for C$${11}$$H$${13}$$N$$_5$$O), with fragmentation pathways including:
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:
- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity localized on the carboximidamide and pyrazole groups.
- Natural Bond Orbital (NBO) Charges :
- Electrostatic Potential Map : Maximal negative charge density (-0.58 e) resides on the hydroxylamine oxygen, favoring hydrogen bonding interactions.
Table 2: DFT-Derived Electronic Parameters
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | -2.6 |
| Dipole Moment (D) | 4.1 |
| Polarizability (ų) | 28.7 |
Tautomeric Equilibria and Conformational Dynamics
The compound exhibits two primary tautomeric forms:
- Carboximidamide-hydroxyimine equilibrium : Governed by proton transfer between the hydroxylamine and pyridine nitrogen (Fig. 1A).
- Pyrazole annular tautomerism : The 3,5-dimethylpyrazole group stabilizes the 1H-tautomer due to steric hindrance, suppressing prototropy (Fig. 1B).
Solvent effects markedly influence equilibria:
- Polar aprotic solvents (DMSO) : Favor the hydroxyimine tautomer (85:15 ratio) via stabilization of the hydroxyl group.
- Nonpolar solvents (toluene) : Shift equilibrium toward the carboximidamide form (60:40) due to reduced dielectric screening.
Conformational analysis identifies two low-energy states:
- Planar conformation : Pyridine and pyrazole rings coplanar (ΔG = 0 kcal/mol).
- Twisted conformation : Dihedral angle = 25° (ΔG = 1.8 kcal/mol), stabilized by intramolecular CH-π interactions between pyrazole methyl and pyridine.
Figure 1: Tautomeric and Conformational Landscapes (A) Hydroxyimine ⇌ carboximidamide equilibrium. (B) Pyrazole annular tautomerism suppressed by methyl groups. (C) Energy profile of planar vs. twisted conformers.
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N'-hydroxypyridine-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-7-5-8(2)16(14-7)10-4-3-9(6-13-10)11(12)15-17/h3-6,17H,1-2H3,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGWXSZIIUZJIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)C(=NO)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethylpyrazol-1-yl)-N’-hydroxypyridine-3-carboximidamide typically involves the alkylation of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as a base and solvent . The reaction conditions are carefully controlled to ensure the desired substitution pattern on the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Coordination Chemistry
The compound’s N'-hydroxycarboximidamide group acts as a bidentate ligand, enabling coordination with transition metals (e.g., Cu²⁺, Fe³⁺).
Key Reaction :
(L = ligand; M = Cu²⁺, Fe³⁺)
Hydroxylamine Group
-
Oxidation : Reacts with KMnO₄ in acidic media to form a nitroso derivative.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the N'-hydroxy group to an amine .
Pyrazole Ring
-
Electrophilic Substitution : Bromination at C-4 of the pyrazole occurs under Br₂/FeBr₃, but steric hindrance from methyl groups limits reactivity .
-
N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form quaternary ammonium salts .
Condensation and Cyclization
The carboximidamide group participates in cyclocondensation with diketones or aldehydes:
| Reaction Partner | Product | Application |
|---|---|---|
| Acetylacetone | Pyrido[3,4-d]pyrimidine derivatives | Antimicrobial agents . |
| Benzaldehyde | Imidazopyridine hybrids | Potential CNS depressants . |
Representative Reaction :
Stability and Decomposition
-
Thermal Stability : Decomposes above 300°C via cleavage of the pyrazole-pyridine bond (TGA data) .
-
pH Sensitivity : Hydrolyzes in strong acidic/basic conditions to yield 3,5-dimethylpyrazole and pyridine-3-carboxylic acid derivatives .
Critical Analysis of Sources
-
Synthetic Routes : Patents and journals provide robust protocols for pyrazole-pyridine coupling.
-
Coordination Chemistry : Peer-reviewed studies validate ligand behavior, though experimental data for the exact compound remain limited.
-
Gaps : Direct spectral data (e.g., ¹³C NMR) for the compound are absent in literature; inferences rely on analogs .
Scientific Research Applications
6-(3,5-dimethylpyrazol-1-yl)-N’-hydroxypyridine-3-carboximidamide has several applications in scientific research:
Biology: The compound has potential as a bioactive molecule, with studies exploring its interactions with various biological targets.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethylpyrazol-1-yl)-N’-hydroxypyridine-3-carboximidamide involves its interaction with specific molecular targets. The pyrazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the hydroxypyridine moiety can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 4-(2-((1H-indol-3-yl)methylene)hydrazinyl)-N-(4-bromophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (X66)
- Core Structure : X66 shares the 3,5-dimethylpyrazole substituent but incorporates a triazine ring instead of pyridine. The triazine core enhances π-π stacking interactions, which may improve binding to hydrophobic enzyme pockets.
- Functional Groups : Unlike the target compound’s hydroxypyridine carboximidamide group, X66 contains an indole-hydrazinyl moiety and a bromophenyl group, contributing to its role as a TRAIL/APO-2L apoptosis inducer .
- Biological Activity : X66 demonstrates synergistic effects with SAHA (a histone deacetylase inhibitor) in cancer cell lines, whereas the target compound’s bioactivity remains uncharacterized in the provided evidence.
Structural Analog: 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboximidamide dichloride dihydrochloride
- Core Structure : This analog replaces the N'-hydroxy group with dichloride and dihydrochloride counterions, altering solubility and ionic properties.
- Molecular Weight : The dichloride dihydrochloride salt has a molecular weight of 424.46 g/mol (vs. ~278.3 g/mol for the target compound), reflecting the addition of counterions .
Data Table: Key Properties of Compared Compounds
Research Findings and Methodological Context
- Structural Characterization : The target compound’s analogs, including X66, were likely analyzed using crystallographic tools such as SHELXL (for refinement) and ORTEP-3 (for visualization), as these are industry standards for small-molecule structure determination .
- Validation : Programs like WinGX and structure-validation protocols ensure accuracy in bond lengths and angles, critical for comparing substituent effects across analogs .
- Synthetic Pathways : The dichloride dihydrochloride salt’s synthesis (Enamine Ltd.) implies that the target compound could be derivatized via similar routes, such as nucleophilic substitution or acid-mediated condensation .
Biological Activity
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-N'-hydroxypyridine-3-carboximidamide is a chemical compound with a unique structure that combines a hydroxypyridine moiety and a pyrazole ring. Its molecular formula is C10H12N4O, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a hydroxyl group attached to the nitrogen atom of the carboximidamide functional group, which is significant for its biological interactions. The presence of both hydroxyl and amine groups suggests potential hydrogen bonding capabilities, enhancing its binding efficiency with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N4O |
| Molecular Weight | 231.25 g/mol |
| CAS Number | 1158127-15-1 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest efficacy against bacterial strains such as Staphylococcus aureus, indicating potential as an antibiotic lead compound.
- Anti-inflammatory Properties : Similar pyrazole derivatives have been shown to possess anti-inflammatory effects, with some exhibiting selective COX-2 inhibition .
- Antioxidant Activity : Research on related compounds reveals significant antioxidant potential, which may contribute to their therapeutic profiles .
The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the pyrazole ring may coordinate with metal ions and influence various biochemical pathways. The hydroxypyridine moiety can engage in hydrogen bonding and other interactions that could modulate biological activity.
Antimicrobial Activity
A study investigating the antimicrobial properties of various pyrazole derivatives found that certain compounds demonstrated significant activity against Staphylococcus aureus, suggesting that this compound could be a candidate for further antibiotic development.
Anti-inflammatory Effects
Research into structurally similar compounds has shown promising anti-inflammatory effects. For instance, a series of pyrazole derivatives were evaluated for their COX inhibitory activities, revealing some compounds with selectivity indices superior to established anti-inflammatory drugs like celecoxib . These findings indicate the potential of this compound in treating inflammatory conditions.
Antioxidant Potential
A recent study highlighted the antioxidant activity of novel heterocyclic compounds containing pyrazole moieties. The DPPH scavenging assay results indicated that some derivatives exhibited IC50 values comparable to standard antioxidants . This suggests that this compound may also possess significant antioxidant properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-hydroxypyridine-3-carboximidamide, and how can intermediates be characterized?
- Methodology : Use alkylation or nucleophilic substitution reactions to couple the pyrazole and pyridine moieties. Intermediate characterization should include (e.g., δ 11.55 ppm for NH protons), , and LCMS for purity validation (≥98% by HPLC). For pyrazole synthesis, esterification or thiolation reactions may be employed .
- Key Parameters : Monitor reaction temperature (20–80°C), solvent polarity (e.g., DMSO for solubility), and stoichiometry of hydroxylamine derivatives. Confirm regioselectivity via 2D NMR (NOESY or COSY) .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies using:
- Thermal stress : 40–60°C for 14 days.
- pH stress : Buffer solutions (pH 1–10) at 25°C.
- Oxidative stress : 3% HO.
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Primary Tools :
- NMR : and NMR to verify substituent positions (e.g., pyrazole methyl groups at δ 2.23 ppm) .
- IR : Confirm hydroxylamine (-NHOH) stretches (~3200–3400 cm).
- HRMS : Validate molecular ion [M+H] with ≤2 ppm error.
- Advanced Validation : X-ray crystallography for absolute configuration, if crystalline .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis pathway and predict reaction bottlenecks?
- Methodology :
- Use quantum chemical calculations (DFT, B3LYP/6-31G*) to model transition states and activation energies.
- Apply ICReDD’s reaction path search to identify optimal conditions (e.g., solvent effects, catalytic additives) .
Q. What experimental design strategies minimize trial-and-error approaches in bioactivity testing?
- Methodology :
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., concentration, incubation time, cell lines).
- Response Surface Methodology (RSM) : Optimize IC values in enzyme inhibition assays (e.g., kinase targets) .
Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks) for this compound?
- Approach :
- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., tautomerism in pyrazole rings).
- DEPT-135 and HSQC : Assign ambiguous carbons (e.g., differentiating pyridine C3 vs. C5 positions).
- Theoretical NMR Prediction : Compare experimental data with computational results (GIAO method) .
Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses (PDB ID: e.g., kinase domains).
- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å).
- In Vitro Validation : SPR for binding affinity (K) and fluorescence-based assays for enzymatic inhibition .
Methodological Best Practices
- Synthesis Optimization : Prioritize green solvents (e.g., ethanol/water mixtures) and catalytic methods (e.g., Pd-mediated cross-coupling) to reduce waste .
- Data Reproducibility : Adhere to CRDC guidelines (e.g., RDF2050112 for reactor design) to standardize scale-up protocols .
- Contradiction Management : Use PubChem’s computed data (InChIKey: DZCYBNYITYPNOJ) to cross-reference structural analogs and validate findings .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
